molecular formula C13H20N2O2S B1328730 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline CAS No. 1000018-37-0

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline

Cat. No.: B1328730
CAS No.: 1000018-37-0
M. Wt: 268.38 g/mol
InChI Key: GGGFTBUMXAXVCG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline and its derivatives exhibit valuable antibacterial properties. For instance, certain derivatives have been synthesized and screened for antibacterial evaluation, showing significant results against various bacterial strains (Aziz‐ur‐Rehman et al., 2017). These compounds hold potential in the development of new antibacterial agents.

Scaffold for Combinatorial Chemistry

Derivatives of this compound, specifically orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serve as novel scaffolds for combinatorial chemistry. They have been synthesized from a piperidine building block, showcasing their utility in generating diverse molecular libraries for drug discovery (H. Schramm et al., 2010).

Radioligand Development

Compounds related to this compound, such as 4,4'-Bis-1-hydroxy-2-(4-methylpiperidin-1-yl)ethyl-biphenyl (A-4), have been explored as inhibitors of the sodium-dependent high-affinity choline uptake (HACU) system. Derivatives of A-4 were evaluated as potential in vivo tracers for the HACU system, indicating their significance in neuroscientific research (C. Gilissen et al., 2003).

Synthesis of Heterocycles

The compound and its derivatives are used in the synthesis of various heterocycles. For instance, a facile one-pot synthesis approach involving 1-Methylpiperidin-4-one has been used to create novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. These heterocycles have potential applications in medicinal chemistry and other scientific fields (M. M. Mojtahedi et al., 2016).

Synthesis of Triazoles

The compound has been employed in the synthesis of various triazoles, which are significant in medicinal chemistry. For example, the condensation of 4-methylsulfonylaniline with aryl aldehyde has been utilized to synthesize 1-(4-methylsulfonylphenyl)-5-aryl-1,2,3-triazoles, demonstrating the compound's versatility in organic synthesis (F. J. Daha et al., 2005).

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGFTBUMXAXVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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